molecular formula C9H19NO B12115022 [1-(Dimethylamino)cyclohexyl]methanol CAS No. 4368-61-0

[1-(Dimethylamino)cyclohexyl]methanol

Cat. No.: B12115022
CAS No.: 4368-61-0
M. Wt: 157.25 g/mol
InChI Key: SYWNSKBWIROVPF-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclohexyl]methanol: is an organic compound with the molecular formula C₉H₁₉NO It is a secondary alcohol with a cyclohexane ring substituted by a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Dimethylamino)cyclohexyl]methanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as the reducing agent. The reaction proceeds as follows:

  • Cyclohexanone + Dimethylamine → this compound
  • Reaction Conditions : The reaction is usually carried out in an inert solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the need for harsh reagents and improving safety.

Chemical Reactions Analysis

Types of Reactions

[1-(Dimethylamino)cyclohexyl]methanol: undergoes various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form the corresponding ketone, [1-(Dimethylamino)cyclohexyl]methanone.
  • Reduction : The compound can be further reduced to form [1-(Dimethylamino)cyclohexyl]methane.
  • Substitution : The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions

  • Oxidation : Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
  • Substitution : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

  • Oxidation : [1-(Dimethylamino)cyclohexyl]methanone
  • Reduction : [1-(Dimethylamino)cyclohexyl]methane
  • Substitution : [1-(Dimethylamino)cyclohexyl]methyl chloride or bromide

Scientific Research Applications

[1-(Dimethylamino)cyclohexyl]methanol: has several applications in scientific research:

  • Chemistry : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and amines.
  • Medicine : It has potential applications in the development of drugs targeting the central nervous system due to its structural similarity to certain neurotransmitters.
  • Industry : It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which [1-(Dimethylamino)cyclohexyl]methanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its structural similarity to neurotransmitters suggests it could bind to neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

[1-(Dimethylamino)cyclohexyl]methanol: can be compared with other similar compounds such as:

  • Cyclohexanol : Lacks the dimethylamino group, making it less versatile in certain synthetic applications.
  • [1-(Dimethylamino)cyclohexyl]methanone : The oxidized form, which has different reactivity and applications.
  • [1-(Dimethylamino)cyclohexyl]methane : The reduced form, which lacks the hydroxyl group and has different chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.

Properties

IUPAC Name

[1-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)9(8-11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWNSKBWIROVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498138
Record name [1-(Dimethylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-61-0
Record name [1-(Dimethylamino)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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